Kamolol

Description

Contextualization within Natural Products Chemistry and Coumarin (B35378) Derivatives Research

Natural products chemistry is the study of substances produced by living organisms, and research in this area can enhance the understanding of biological processes or identify compounds with potential for drug development. ucsd.edu Coumarins, a class of natural compounds first isolated from Tonka beans, are found in various medicinal herbs and are known for a wide array of biological and pharmacological impacts. researchgate.netect-journal.kz They are considered important organic molecules in medicine. researchgate.net Kamolol is classified as a terpenoid coumarin, specifically a simple ether of a terpenoid or sesquiterpene alcohol with umbelliferone (B1683723). e3s-conferences.orgclockss.org The genus Ferula (Apiaceae) is a significant source of various compounds, including terpenoid coumarins, sesquiterpenes, furanocoumarins, and aromatic compounds. ect-journal.kzclockss.orgcapes.gov.br Research into the diverse biological properties of substances found in different Ferula species has driven more detailed studies of their chemical composition. e3s-conferences.org

Historical Perspective on this compound's Isolation and Structural Elucidation from Botanical Sources

This compound is a natural product that has been isolated from botanical sources, particularly plants of the genus Ferula. sci-hub.sedntb.gov.uaresearchgate.net Specifically, this compound has been identified as a constituent of Ferula penninervis. capes.gov.brdntb.gov.uaresearchgate.netacs.org The structural elucidation of this compound, along with related compounds like kamolone (B1205740), has been a subject of chemical investigation. researchgate.netacs.orgconnectedpapers.comresearchgate.net Early studies involved techniques such as PMR spectroscopy, including the use of paramagnetic shift reagents like Eu(DPM)₃, to determine the structure and configuration of terpenoid coumarins like this compound and kamolone. acs.orgconnectedpapers.comresearchgate.netacs.org Mass spectrometry has also been employed to study natural coumarins, including this compound and its derivatives, with their fragmentation patterns under electron impact providing information that aligns with their proposed structures. researchgate.netresearchgate.net The relative configurations of this compound and kamolone have been established using the PMR method with paramagnetic shift reagents. researchgate.net

Botanical Source: Ferula penninervis capes.gov.brdntb.gov.uaresearchgate.netacs.org

Techniques Used in Elucidation: PMR spectroscopy (including with Eu(DPM)₃), Mass Spectrometry researchgate.netacs.orgconnectedpapers.comresearchgate.netacs.org

Significance of this compound as a Chemical Entity in Chemical Biology Investigations

Chemical biology is a field that combines chemistry and biology to develop small molecule tools, often referred to as "chemical probes," to explore the functions of cellular proteins and their relevance in drug discovery. ox.ac.ukmdpi.com It involves using chemical principles and synthetic methods to understand and manipulate biological systems at the molecular level. sydney.edu.aunih.gov Natural compounds like this compound are significant in chemical biology because they represent a diverse chemical space and can serve as instruments to understand intracellular signaling and protein interactions. mdpi.com The structural complexity of this compound, with its coumarin backbone and sesquiterpene substituent, suggests potential interactions with multiple biological targets. ontosight.ai Research into compounds similar to this compound, particularly benzopyran derivatives and other terpenoid coumarins from Ferula species, has shown promising results in terms of various biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. ontosight.airesearchgate.netect-journal.kzclockss.orgcapes.gov.brresearchgate.net While specific detailed studies solely on this compound's biological effects may be limited, research on related compounds provides a foundation for understanding its potential in chemical biology investigations aimed at discovering new therapeutic agents. ontosight.airesearchgate.net

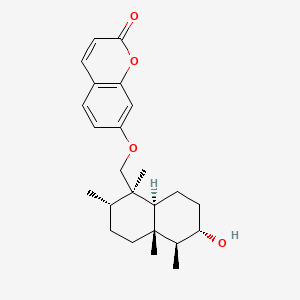

Structure

2D Structure

3D Structure

Properties

CAS No. |

58939-88-1 |

|---|---|

Molecular Formula |

C24H32O4 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

7-[[(1R,2S,4aR,5S,6S,8aS)-6-hydroxy-1,2,4a,5-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-yl]methoxy]chromen-2-one |

InChI |

InChI=1S/C24H32O4/c1-15-11-12-23(3)16(2)19(25)8-9-21(23)24(15,4)14-27-18-7-5-17-6-10-22(26)28-20(17)13-18/h5-7,10,13,15-16,19,21,25H,8-9,11-12,14H2,1-4H3/t15-,16+,19-,21-,23-,24+/m0/s1 |

InChI Key |

VZHMLYJMPGDZPE-CZGVXTDKSA-N |

SMILES |

CC1CCC2(C(C(CCC2C1(C)COC3=CC4=C(C=C3)C=CC(=O)O4)O)C)C |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@@H]([C@H](CC[C@@H]2[C@]1(C)COC3=CC4=C(C=C3)C=CC(=O)O4)O)C)C |

Canonical SMILES |

CC1CCC2(C(C(CCC2C1(C)COC3=CC4=C(C=C3)C=CC(=O)O4)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-((Decahydro-7-hydroxy-1,4a,5,6-tetramethyl-1-naphthenyl)methoxy)-2H-1-benzopyran-2-one |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of Kamolol

Definitive Determination of Kamolol's Molecular Architecture

The structural elucidation of this compound involves the detailed analysis of its constituent parts and how they are interconnected. The proposed chemical name for this compound is 7-((decahydro-7-hydroxy-1,4a,5,6-tetramethyl-1-naphthenyl)methoxy)-2H-1-benzopyran-2-one nih.gov. Another systematic name provided is 2H-1-Benzopyran-2-one, 7-[(decahydro-6-hydroxy-1,2,4a,5-tetramethyl-1-naphthalenyl)methoxy]-, with specific stereochemistry indicated nih.gov. The molecular formula of this compound is C₂₄H₃₂O₄ nih.gov.

Analysis of the Benzopyran-2-one Core Structure

The foundation of the this compound structure is the benzopyran-2-one moiety, also known as coumarin (B35378). This bicyclic system consists of a benzene (B151609) ring fused to a pyrone ring nih.govfishersci.com. The core structure features a characteristic α,β-unsaturated lactone. In this compound, this benzopyran-2-one unit is substituted, notably at the 7-position, which serves as the attachment point for the methoxy (B1213986) linker connecting to the terpenoid portion nih.govnih.gov. Analysis of spectroscopic data, particularly NMR and potentially UV spectroscopy, would confirm the presence and substitution pattern of this coumarin core.

Elucidation of the Decahydro-7-hydroxy-1,4a,5,6-tetramethyl-1-naphthenyl Moiety

The second major component of this compound is a complex sesquiterpene fragment, described as a decahydro-7-hydroxy-1,4a,5,6-tetramethyl-1-naphthenyl group nih.gov. This moiety is based on a decahydronaphthalene (B1670005) (decalin) framework, a bicyclic system of two fused cyclohexane (B81311) rings. The presence of four methyl groups at specific positions (1, 4a, 5, and 6) and a hydroxyl group (at the 7-position, according to some sources nih.gov, or 6-position according to others nih.gov) on this decalin structure is key to its identity. Spectroscopic methods are crucial for determining the precise connectivity and stereochemistry of these substituents on the rigid decahydronaphthalene skeleton.

Structural Confirmation of the Methoxy Linker Configuration

The two primary moieties of this compound are connected by a methoxy linker (-O-CH₂-O-) nih.govnih.gov. Based on the chemical name, the oxygen of the methoxy group is attached to the 7-position of the benzopyran-2-one core, and the methylene (B1212753) carbon of the methoxy group is attached to the decahydronaphthalene moiety, forming an ether linkage nih.govnih.gov. Spectroscopic evidence, particularly from NMR (¹H and ¹³C), would confirm the presence of the methylene group and its connectivity to both the coumarin and the terpenoid parts. The chemical shift of the methylene protons is characteristic of a group deshielded by two adjacent oxygen atoms.

Comprehensive Spectroscopic Investigations for Structural Confirmation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the comprehensive structural confirmation and stereochemical assignment of complex molecules like this compound.

Advanced Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the relative positions of atoms within a molecule. Both ¹H NMR (PMR) and ¹³C NMR, along with two-dimensional NMR techniques (such as COSY, HSQC, HMBC, and NOESY), are routinely used in the structural elucidation of natural products. These methods allow for the assignment of signals to specific nuclei and the determination of coupling patterns, providing insights into connectivity and relative stereochemistry.

For molecules with multiple chiral centers and complex proton spectra, such as this compound with its substituted decahydronaphthalene moiety, determining the relative configuration can be challenging using standard PMR alone. Paramagnetic shift reagents are valuable tools in such cases uni.luwikipedia.orgmpg.denih.gov.

Studies on the structure and configuration of this compound have specifically utilized PMR spectroscopy with the addition of tris(dipivalomethanato)europium(III) [Eu(DPM)₃], a common lanthanide shift reagent. Lanthanide shift reagents are Lewis acidic and coordinate reversibly with basic functional groups in the molecule, such as hydroxyl or ether oxygen atoms uni.luwikipedia.orgmpg.de. This complexation brings the paramagnetic metal ion into proximity with the surrounding nuclei, inducing significant shifts in their NMR signals uni.luwikipedia.orgmpg.denih.gov.

The magnitude of the induced shift is dependent on the distance between the nucleus and the paramagnetic center, as well as the angle between the nucleus-metal vector and the principal axis of the complexation shift tensor (pseudocontact shift) mpg.denih.gov. By observing the changes in chemical shifts of different protons upon incremental addition of the shift reagent, researchers can infer the relative distances of these protons from the complexation site (e.g., the hydroxyl group on the decahydronaphthalene moiety or the ether oxygen) uni.luwikipedia.orgmpg.de.

Analyzing the pattern and magnitude of these lanthanide-induced shifts (LIS) allows for the determination of the relative configuration of chiral centers within the molecule. Protons closer to the complexation site experience larger shifts. This technique can simplify complex spectra by spreading out overlapping signals and provides crucial distance constraints that help build a three-dimensional model of the molecule and confirm the relative stereochemistry uni.luwikipedia.orgmpg.de.

While specific LIS data for this compound from the cited study are not available in the search results, the application of Eu(DPM)₃ indicates that this approach was used to gain detailed conformational and relative configurational information about the molecule, particularly concerning the arrangement of substituents on the decahydronaphthalene ring relative to the coordinating functional group.

Conceptual Data Representation (Illustrative Example of LIS Data Interpretation):

| Proton Signal | Observed Chemical Shift (δ, ppm) | Chemical Shift with Eu(DPM)₃ (δ, ppm) | Induced Shift (Δδ, ppm) | Inferred Relative Distance from Complexation Site |

| H-a | x.xx | x.xx + large shift | Large | Closer |

| H-b | y.yy | y.yy + medium shift | Medium | Intermediate |

| H-c | z.zz | z.zz + small shift | Small | Further |

Note: The data in this table is illustrative and does not represent actual experimental data for this compound.

This type of analysis, combined with information from coupling constants and potentially NOE data, allows for the assignment of relative stereochemistry, which is a critical aspect of the complete structural elucidation of this compound.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Characterization

13C NMR spectroscopy is a fundamental technique for elucidating the carbon framework of organic molecules. By analyzing the chemical shifts, multiplicity (in coupled spectra), and intensity of signals in a 13C NMR spectrum, the types of carbon atoms present (methyl, methylene, methine, quaternary) and their electronic environments can be identified. This information is crucial for constructing the carbon skeleton of this compound, differentiating between the aromatic carbons of the coumarin system and the diverse aliphatic carbons within the complex decahydronaphthalene moiety. While specific, detailed 13C NMR peak assignments for this compound were not available in the provided search results, the application of this technique is standard for compounds of this complexity and is mentioned in the characterization of related terpenoids and coumarins. Analysis of the 13C NMR spectrum would confirm the presence of 24 carbon atoms and provide insights into the substitution patterns on both the coumarin and sesquiterpene parts of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms, particularly in complex molecules. Techniques such as COSY, HMQC (or HSQC), and HMBC provide through-bond correlation information that complements the 1D NMR data and allows for the complete assignment of signals and the confirmation of the molecular structure.

COSY (Correlation Spectroscopy): COSY spectra reveal correlations between protons that are coupled to each other, typically through one, two, or three bonds. This allows for the identification of spin systems (groups of coupled protons) within the molecule, such as sequences of methylene and methine protons in the aliphatic rings of the sesquiterpene.

HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Correlation): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). HMQC/HSQC data is essential for assigning proton signals to their corresponding carbon signals, providing direct evidence for CH, CH2, and CH3 groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra display correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are particularly valuable for connecting different fragments identified from COSY and HMQC data, establishing the positions of quaternary carbons, and confirming the linkages between the coumarin and sesquiterpene moieties, including the attachment point of the methoxy group.

The combined analysis of 1D (1H and 13C) and 2D (COSY, HMQC, HMBC) NMR data allows for the unambiguous assignment of all proton and carbon resonances and provides a complete map of the covalent structure of this compound.

Mass Spectrometry Analysis of this compound and its Chemical Derivatives

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining structural information through the analysis of fragmentation patterns.

Fragmentation Pattern Analysis of this compound and Kamolone (B1205740)

Electron ionization mass spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows the mass-to-charge ratios (m/z) of the molecular ion and fragment ions. The fragmentation pattern is characteristic of the molecule's structure. Studies have reported on the fragmentation patterns of this compound and Kamolone under electron impact, noting that their mass spectra are in agreement with their assigned structures. Analysis of the fragmentation would likely reveal diagnostic ions resulting from the cleavage of the ether bond linking the coumarin and sesquiterpene parts, as well as fragmentation within each distinct moiety. For example, the loss of the hydroxyl group as water or characteristic cleavages of the saturated rings in the decahydronaphthalene system would contribute to the fragmentation pattern of this compound. Kamolone, which possesses a ketone group instead of a hydroxyl in the sesquiterpene, would exhibit a similar but distinguishable fragmentation pattern, reflecting the mass difference and the presence of the carbonyl function.

Isotopic Labeling Studies with Deuterated Analogues (e.g., [D3]kamolone, [D]this compound)

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is a powerful technique in conjunction with mass spectrometry to investigate fragmentation mechanisms. By synthesizing this compound or Kamolone with deuterium atoms at specific positions, the fate of these labeled atoms during electron ionization and subsequent fragmentation can be tracked by observing the mass shifts of the fragment ions. For example, if a fragment ion retains a deuterium label that was originally at a specific position in the parent molecule, it indicates that the part of the molecule containing that position is incorporated into that fragment. Conversely, the absence of the deuterium label in a fragment suggests that the labeled portion was cleaved off. Studies have utilized deuterated analogues like [D3]kamolone and [D]this compound to understand the fragmentation processes of these compounds. These experiments provide detailed insights into the bond cleavages and rearrangements that occur upon electron impact, further validating the proposed structures and fragmentation pathways.

Spectrometric Characterization of this compound Acetate (B1210297) and Related Terpene Diols

Chemical modifications of this compound, such as acetylation of the hydroxyl group to form this compound Acetate, provide additional compounds for spectroscopic analysis, which can further confirm structural details. This compound Acetate has a molecular formula of C26H36O5. Its mass spectrum would show a molecular ion corresponding to this higher mass and fragmentation ions characteristic of the acetate group (e.g., loss of acetic acid, CH3COOH, or ketene, CH2=C=O) in addition to fragments from the core structure. Spectrometric data for this compound Acetate has been reported.

Related terpene diols, which can be obtained from the chemical transformation of certain Ferula coumarins involving the cleavage of the ether linkage, represent the isolated sesquiterpene moiety with additional hydroxyl groups. Spectrometric characterization (MS, NMR) of these terpene diols helps in confirming the structure of the sesquiterpene part that is attached to the coumarin in this compound. The mass spectra of terpene diols would show molecular ions corresponding to their specific formulas and fragmentation patterns typical of hydroxylated terpenes, including characteristic losses of water molecules.

Stereochemical Investigations and Conformation Analysis of this compound

Establishing the stereochemistry and preferred conformation of this compound is essential for a complete understanding of its chemical and potentially biological properties. The decahydronaphthalene part of this compound contains multiple chiral centers, leading to the possibility of various stereoisomers.

Stereochemical investigations of terpenoid coumarins, including this compound and Kamolone, have been performed using techniques such as Proton Magnetic Resonance (PMR) spectroscopy in conjunction with paramagnetic shift reagents. Lanthanide complexes, such as Eu(DPM)3 (tris(dipivalomethanato)europium(III)), can coordinate to polar functional groups like hydroxyls and ethers. This coordination brings the paramagnetic metal ion into proximity with nearby protons, causing shifts in their NMR signals. The magnitude of the induced shift is dependent on the distance and the angle between the proton and the paramagnetic center (pseudocontact shift). By carefully analyzing the induced shifts for different protons in the molecule, relative distances can be estimated, providing crucial information about the three-dimensional arrangement of atoms and the stereochemistry around chiral centers.

Studies have applied this method to elucidate the structure and configuration of this compound and Kamolone, demonstrating its utility in determining the relative stereochemistry within the complex sesquiterpene framework. Conformation analysis, which describes the spatial arrangement of atoms that can be interconverted by rotation around single bonds, can also be informed by NMR data, particularly by analyzing proton-proton coupling constants (which are dependent on dihedral angles) and Nuclear Overhauser Effect (NOE) correlations (which indicate spatial proximity between protons). While specific details of the conformational analysis of this compound were not extensively covered in the provided results, these NMR techniques are standard tools for such investigations in organic chemistry.

Biosynthesis and Metabolic Pathways of Kamolol

Proposed Biosynthetic Routes and Precursor Derivations

The sesquiterpene portion of Kamolol originates from the universal terpenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) ctdbase.org. These five-carbon units are synthesized through either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids ctdbase.org. In plants, both pathways can contribute to the pool of IPP and DMAPP, which are then condensed enzymatically.

Sequential head-to-tail additions of IPP to DMAPP, catalyzed by prenyltransferases, yield geranyl diphosphate (GPP, C10), and subsequently, farnesyl diphosphate (FPP, C15). FPP is the direct precursor for all sesquiterpenes. The specific cyclization and rearrangement of FPP determine the final sesquiterpene skeleton. In the case of this compound, this involves the formation of a decahydro-tetramethyl-naphthalenyl structure, indicative of a bicyclic sesquiterpene class.

The coumarin (B35378) backbone, a benzopyran-2-one structure, is typically derived from the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps, including deamination, hydroxylation, and cyclization, into various coumarins. Umbelliferone (B1683723) (7-hydroxycoumarin) is a common precursor in the biosynthesis of many coumarins found in nature, including those in Ferula species. It is likely that a derivative of umbelliferone or a related hydroxylated cinnamic acid derivative serves as the coumarin precursor for this compound.

The final stage of this compound biosynthesis involves the coupling of the activated sesquiterpene moiety derived from FPP and the coumarin precursor. This coupling is described as a dehydration condensation reaction, forming an ether bond that links the two structural units ctdbase.org. This compound is classified as a type Ic sesquiterpene coumarin, suggesting a specific mode of attachment between the sesquiterpene and coumarin components ctdbase.org.

A simplified proposed biosynthetic route is illustrated below, highlighting the key precursors and the convergence of the terpenoid and phenylpropanoid pathways:

| Pathway | Key Precursors/Intermediates |

| Terpenoid | Isopentenyl diphosphate (IPP) |

| Dimethylallyl diphosphate (DMAPP) | |

| Farnesyl diphosphate (FPP) | |

| Phenylpropanoid | Phenylalanine |

| Cinnamic acid / Coumaric acid derivatives | |

| Umbelliferone or related coumarin precursor | |

| Convergence | Sesquiterpene moiety (from FPP) |

| Coumarin moiety (e.g., from Umbelliferone) | |

| Final Product | This compound |

Enzymatic Machinery and Reaction Mechanisms Involved in this compound Formation

The biosynthesis of this compound is orchestrated by a suite of enzymes. In the terpenoid pathway, key enzymes include isomerases (e.g., isopentenyl diphosphate isomerase) that interconvert IPP and DMAPP, and prenyltransferases (e.g., farnesyl diphosphate synthase) that catalyze the successive condensation reactions leading to FPP.

The transformation of FPP into the specific bicyclic sesquiterpene core of this compound is catalyzed by sesquiterpene synthases or cyclases. These enzymes are known for their ability to fold the flexible FPP molecule in a specific conformation and catalyze a complex series of cyclization and rearrangement reactions to generate diverse sesquiterpene skeletons ctdbase.org. The precise sesquiterpene synthase responsible for the this compound sesquiterpene moiety has not been explicitly identified in the provided literature, but its activity is crucial for defining the structural complexity of this part of the molecule.

In the phenylpropanoid pathway, enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase, and various hydroxylases and cyclases are involved in the conversion of phenylalanine to coumarins like umbelliferone. The specific enzymes leading to the coumarin precursor utilized for this compound would be part of this enzymatic cascade.

The crucial step of coupling the sesquiterpene and coumarin units to form this compound is likely mediated by an enzyme that catalyzes the dehydration condensation, forming the characteristic ether linkage ctdbase.org. This enzyme would bring together the activated forms of the sesquiterpene and coumarin precursors and facilitate the removal of a water molecule. While the specific enzyme catalyzing this coupling in this compound biosynthesis is not detailed, this type of enzymatic reaction is common in the formation of complex natural products.

Chemoenzymatic Synthesis Approaches Inspired by Biological Pathways

Chemoenzymatic synthesis, which combines the power of chemical transformations with the specificity and efficiency of enzymatic reactions, offers a promising avenue for the synthesis of complex natural products like this compound. While a specific chemoenzymatic synthesis of this compound is not described in the provided literature, the principles of this approach are highly relevant and inspired by the natural biosynthetic pathways.

Biological pathways provide valuable blueprints for synthetic strategies. Enzymes can catalyze reactions with exquisite regio- and stereoselectivity under mild conditions, often overcoming challenges faced in traditional chemical synthesis. For a molecule like this compound, enzymatic steps could potentially be employed for:

Stereoselective construction of the sesquiterpene core: Mimicking the action of sesquiterpene synthases to form the complex bicyclic system with defined stereochemistry.

Introduction of specific functional groups: Using oxidative or hydroxylating enzymes to introduce functional groups at precise positions on either the sesquiterpene or coumarin scaffold.

Coupling of the two units: Employing an enzyme to catalyze the formation of the ether bond between the sesquiterpene and coumarin moieties, potentially improving efficiency and selectivity compared to chemical methods.

Chemoenzymatic approaches can leverage isolated enzymes or even whole-cell systems expressing the relevant biosynthetic machinery. Researchers can synthesize advanced intermediates chemically and then use enzymes to perform specific, challenging transformations, or vice versa. This integrated approach allows for the synthesis of complex molecules that may be difficult or inefficient to produce solely through chemical means. The study of this compound's biosynthesis can thus inspire the development of novel chemoenzymatic strategies for its synthesis or the synthesis of its analogs.

Synthetic Methodologies and Chemical Derivatization of Kamolol

Total Synthesis Strategies for Kamolol

A thorough examination of chemical databases and peer-reviewed literature indicates that a total synthesis of this compound has not yet been reported. The total synthesis of a natural product is a multi-step chemical process that constructs the target molecule from simple, commercially available starting materials. This endeavor not only provides access to the compound for further study but also often leads to the development of new synthetic methods and strategies.

In the absence of a reported synthesis for this compound, chemists would typically devise a retrosynthetic analysis. This process involves mentally deconstructing the this compound molecule into simpler precursor fragments. Key considerations for a hypothetical retrosynthetic strategy for this compound would include the stereoselective formation of its characteristic stereocenters and the efficient construction of its core ring system. Potential strategies could involve well-established reactions such as Diels-Alder cycloadditions, aldol (B89426) reactions, or transition-metal-catalyzed cross-coupling reactions to assemble the carbon skeleton. However, without experimental data, any proposed pathway remains purely speculative.

Semi-Synthetic Routes from Naturally Occurring Precursors

Semi-synthesis, which involves the chemical modification of a readily available natural product to produce a target molecule, presents a more accessible route to compounds like this compound, provided a suitable starting material can be identified. Given that this compound is a member of the sesquiterpenoid coumarin (B35378) family, other more abundant compounds from Ferula species could potentially serve as precursors.

For instance, if a structurally related compound with a similar core but differing functional groups were readily available, a semi-synthetic approach could involve a few strategic chemical transformations. These might include oxidations, reductions, or the installation of specific functional groups to convert the precursor into this compound. This approach is often more efficient than a full total synthesis. However, at present, there are no published reports detailing a semi-synthetic route to this compound.

Design and Synthesis of this compound Analogues and Derivatives for Biological Probing

The synthesis of analogues and derivatives of a natural product is crucial for understanding its structure-activity relationship (SAR) and for developing new therapeutic agents with improved properties. By systematically modifying different parts of the this compound structure, researchers could identify the key chemical features responsible for its biological effects.

While the synthesis of derivatives of other natural products is a common practice in medicinal chemistry, specific studies focused on the design and synthesis of this compound analogues are not found in the current literature. A hypothetical research program would involve the synthesis of a library of this compound derivatives with variations in, for example, the substituents on the aromatic ring or modifications to the sesquiterpenoid side chain. The biological evaluation of these compounds would then provide valuable insights into how structural changes impact activity. The absence of such studies for this compound represents a significant opportunity for future research.

Computational Chemical Synthesis Analysis and Pathway Design for this compound and its Structural Congeners

Modern computational chemistry offers powerful tools for planning and optimizing synthetic routes. Software can be used to perform retrosynthetic analysis, predict the feasibility of reactions, and even propose novel synthetic pathways. These in silico methods can save significant time and resources in the laboratory.

A computational analysis for the synthesis of this compound would involve using specialized software to identify potential disconnections in the molecule and suggest suitable chemical reactions for each step. Such an analysis could compare different potential synthetic routes based on factors like predicted yield, stereoselectivity, and the availability of starting materials. This would provide a valuable roadmap for any future attempts at the total synthesis of this compound. However, as with the other areas of its synthesis, there is no published research detailing a computational analysis of this compound's synthetic pathways.

Molecular and Cellular Mechanisms of Action in Vitro and Theoretical

Investigation of Kamolol's Modulatory Effects on Cellular Processes

Based on its structural classification as a sesquiterpene coumarin (B35378), this compound is theoretically considered to possess modulatory effects on various cellular processes, including those related to inflammation, microbial activity, and oxidative stress. ontosight.airesearchgate.net The benzopyran-2-one (coumarin) core is a common motif in many natural and synthetic compounds with established biological activities. ontosight.airesearchgate.net

While specific in vitro studies detailing this compound's anti-inflammatory mechanisms are limited in the provided information, sesquiterpene coumarins from the Ferula genus have been investigated for their anti-inflammatory potential. researchgate.netsci-hub.se General mechanisms by which compounds exert anti-inflammatory effects in cellular models often involve the modulation of inflammatory signaling pathways and the reduction of pro-inflammatory mediator production. Commonly studied pathways include nuclear factor-kappa B (NF-κB), Janus kinase (JNK), and Signal Transducer and Activator of Transcription 3 (STAT3). mdpi.comfrontiersin.orgnih.gov In vitro models utilizing activated macrophages, such as LPS-stimulated RAW 264.7 cells, are frequently employed to assess the ability of compounds to suppress the release of pro-inflammatory cytokines like interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). mdpi.comfrontiersin.org The potential anti-inflammatory activity of this compound is likely linked to its sesquiterpene coumarin structure. ontosight.airesearchgate.net

This compound is suggested to possess potential antimicrobial properties. ontosight.airesearchgate.net The molecular basis of antimicrobial activity for various compounds involves interfering with essential bacterial processes. These mechanisms can include the disruption of cell wall synthesis, alteration of cell membrane permeability, inhibition of protein synthesis through interaction with ribosomes, interference with nucleic acid synthesis, or the inhibition of vital metabolic pathways. nih.govnih.gov Microorganisms can develop resistance through mechanisms such as limiting drug uptake, enzymatic inactivation of the drug, modification of the drug's target, or active efflux of the drug from the cell. nih.gov Sesquiterpene coumarins, as a class, have demonstrated antimicrobial actions. capes.gov.brresearchgate.net Further research is needed to elucidate the specific molecular targets and mechanisms by which this compound might exert effects against microorganism strains.

The potential antioxidant activity of this compound has been noted. ontosight.airesearchgate.net Cellular antioxidant mechanisms are crucial for protecting against oxidative stress caused by reactive oxygen species (ROS). These mechanisms include the direct scavenging of free radicals, the upregulation and activation of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), and the inhibition of enzymes that generate ROS. nih.govmdpi.comnih.govresearchgate.netfrontiersin.org Compounds containing phenolic structures, like the coumarin backbone of this compound, are known to exhibit antioxidant properties through mechanisms such as radical scavenging and influencing lipid peroxidation. frontiersin.org Antioxidants play a role in maintaining cellular redox balance and protecting cellular components from oxidative damage. mdpi.comnih.gov

The structural complexity of this compound suggests it could interact with multiple intracellular targets and potentially modulate various signaling cascades. ontosight.ai Intracellular signaling pathways are complex networks that relay signals from outside or inside the cell to trigger specific cellular responses. These pathways often involve a cascade of molecular events, including receptor activation, the generation of second messengers, and the activation or inhibition of kinases and other effector proteins. nih.govyoutube.com While specific signaling pathways modulated by this compound were not explicitly detailed in the provided search results, studies on other sesquiterpene coumarins from Ferula have indicated modulation of pathways such as Wnt, AKT/mTOR, and NF-κB in different cellular contexts. mdpi.com Further investigation is required to determine the specific intracellular signaling cascades influenced by this compound and its derivatives.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgwikipedia.orgcollaborativedrug.comazolifesciences.com These studies aim to identify the specific structural features or moieties responsible for observed biological effects, guiding the rational design and modification of compounds to enhance desired properties. gardp.orgwikipedia.orgcollaborativedrug.comscirp.org

Studies on sesquiterpene coumarins from Ferula have explored SAR in relation to activities such as anti-neuroinflammation. sci-hub.se While detailed SAR for this compound specifically is not extensively reported in the provided results, in silico analysis of this compound and related compounds like Kamolonol from Ferula asafoetida has provided qualitative insights into structure-pharmacokinetic relationships. This analysis suggests that the structures of these compounds are associated with favorable predicted properties such as high gastrointestinal absorption and good oral bioavailability, based on parameters like Lipinski's rule of 5. nih.gov

The biological activities potentially associated with this compound (anti-inflammatory, antimicrobial, antioxidant) are qualitatively linked to the presence of the sesquiterpene coumarin scaffold. Variations in the structure of the sesquiterpene moiety or modifications to the coumarin core in this compound derivatives would be expected to influence the potency and specificity of these activities, as is typical in SAR studies of related compound series. researchgate.netgardp.orgscirp.org

| Compound Name | PubChem CID | Predicted GI Absorption | Predicted Bioavailability Score |

| This compound | 191499 | High | Good |

| Kamolonol | Not available | High | Good |

| Kamolone (B1205740) | 191499 | Not specified | Not specified |

Note: Predicted pharmacokinetic data for this compound and Kamolonol are based on in silico analysis nih.gov. Kamolone is listed as a synonym for this compound on PubChem nih.gov, but may also refer to a related compound in some contexts nih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a relationship between the chemical structure of a series of compounds and their biological activity. nih.goviss.it The fundamental principle behind QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. nih.govtoxicology.org By developing mathematical models that correlate these properties (represented by molecular descriptors) with observed biological activities, QSAR models can be used to predict the activity of new or untested compounds. mdpi.comnih.gov This approach is valuable in drug discovery and toxicology for prioritizing compounds for synthesis and experimental testing. nih.govnih.gov

While QSAR modeling is a common approach in the study of chemical compounds, specific published QSAR studies focused on predicting the biological activity of this compound within the detailed scope of the following subsections were not identified in the provided search results.

Theoretical descriptors are numerical values calculated from the chemical structure of a molecule that represent its physicochemical and structural properties. frontiersin.orgkaggle.com These descriptors can capture various aspects of a molecule, including electronic, steric, and hydrophobic features. researchgate.net The selection of appropriate theoretical descriptors is crucial for building robust and predictive QSAR models. mdpi.com These descriptors serve as the independent variables in the mathematical models that aim to correlate structure with activity. toxicology.org Examples of theoretical descriptors include molecular weight, calculated logP (a measure of lipophilicity), molecular orbital energies (such as HOMO and LUMO energies), and various topological and quantum-chemical indices. kaggle.comsci-hub.se

Specific research detailing the application of theoretical descriptors in QSAR models specifically for this compound was not found in the provided search results.

The derivation of Structure-Activity Relationships (SAR) and QSAR models involves various computational approaches. These methods aim to identify the key structural features and physicochemical properties that are responsible for the observed biological activity. iss.it Common computational techniques include linear regression methods (such as Multiple Linear Regression and Partial Least Squares), machine learning algorithms (like Support Vector Machines and Random Forests), and more advanced ensemble learning approaches. nih.govtoxicology.orgnih.gov These methods analyze the relationship between the chosen molecular descriptors and the biological activity data from a training set of compounds to build a predictive model. mdpi.comnih.gov The developed models are then validated to assess their predictive power and reliability. toxicology.orgmdpi.com

Specific computational approaches used for SAR and QSAR derivation focusing on this compound were not detailed in the provided search results.

Theoretical Investigations of Molecular Interactions and Binding Affinity

Theoretical investigations of molecular interactions and binding affinity utilize computational methods to study how a molecule like this compound might interact with potential biological targets, such as proteins or enzymes. These studies aim to understand the nature and strength of the forces governing molecular recognition and binding. cambridgemedchemconsulting.comarxiv.org Such investigations can provide insights into the potential mechanism of action and help predict the binding affinity of a compound for its target. mdpi.com

Specific theoretical investigations detailing the molecular interactions and binding affinity of this compound with biological targets were not found in the provided search results. However, the general methodologies employed in such studies are outlined below.

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when it is bound to a larger molecule (receptor), such as a protein. nih.govfrontiersin.org The goal of molecular docking is to estimate the binding affinity between the ligand and the receptor and to identify the key interactions that stabilize the complex. mdpi.com Docking algorithms explore various possible binding poses of the ligand within the receptor's binding site and score them based on their predicted binding energy. nih.govfrontiersin.org This method is widely used in the early stages of drug discovery to screen large libraries of compounds and identify potential lead candidates. nih.govnih.gov

While molecular docking is a standard tool in computational chemistry, specific detailed molecular docking simulations involving this compound were not found in the provided search results.

Molecular dynamics (MD) simulations are computational methods that simulate the time-dependent behavior of molecular systems. nih.govresearchgate.net MD simulations provide insights into the dynamic nature of molecules, including conformational changes and the process of ligand binding and unbinding. mdpi.comdovepress.com By simulating the movement of atoms and molecules over time according to the laws of physics, MD simulations can capture the flexibility of both the ligand and the receptor and provide a more realistic representation of molecular interactions compared to static docking methods. researchgate.netmdpi.com MD simulations can also be used to calculate binding free energies and analyze the stability of protein-ligand complexes. mdpi.comfrontiersin.org

Specific molecular dynamics simulations focusing on the conformational analysis and binding dynamics of this compound were not detailed in the provided search results.

Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to study the electronic structure and properties of molecules. aspbs.comresearchgate.net These calculations can provide valuable information about a molecule's electronic distribution, molecular orbital energies (such as HOMO and LUMO), electrostatic potential, and reactivity. sci-hub.semdpi.com By calculating these properties, quantum chemistry can help predict how a molecule will behave in chemical reactions and its potential for interacting with other molecules. mdpi.comscienceopen.com Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties and reactivity of molecules. sci-hub.semdpi.com

Specific quantum chemical calculations performed to determine the electronic properties and predict the reactivity of this compound were not found in the provided search results.

Advanced Methodologies in Kamolol Research

Chemical Biology Approaches for Functional Studies

Chemical biology approaches are crucial for dissecting the interactions of small molecules like Kamolol within complex biological systems and identifying their molecular targets. While specific detailed studies on this compound using these exact methodologies are not extensively highlighted in the available literature, the principles underpin much of the functional research on bioactive natural products.

The development of small molecule probes involves synthesizing modified versions of a compound that can be used to visualize, track, or perturb specific biological processes or targets. For a compound like this compound, this would entail incorporating tags (e.g., fluorescent, affinity, or radioactive labels) into its structure while retaining its core biological activity. Such probes are invaluable tools for identifying protein binding partners, mapping cellular distribution, and studying the dynamics of this compound's interactions in situ. Although the provided search results discuss the biological activities of this compound and related coumarins, explicit information on the design and application of specific small molecule probes derived from this compound for interrogating biological systems was not a primary focus.

High-throughput screening (HTS) involves the rapid testing of large libraries of compounds against a biological target or pathway to identify active molecules. Developing an HTS assay for this compound would require establishing a robust, miniaturized, and quantifiable biological readout that responds to this compound's activity. This could involve cell-based assays measuring effects on inflammation, microbial growth, or cellular viability, or biochemical assays targeting specific enzymes or receptors. While the biological activities of this compound and other Ferula coumarins have been reported, detailed methodologies on the development of dedicated HTS assays specifically for profiling this compound's activity across a broad range of targets were not prominently featured in the search results. However, virtual screening, a computational method often coupled with HTS campaigns, has been applied to this compound and related compounds. nih.govresearchgate.net

Advanced Mass Spectrometry Techniques for Metabolomic and Proteomic Analysis

Mass spectrometry (MS) is a cornerstone technique in natural product research for structural elucidation, purity assessment, and the analysis of metabolic fate and protein interactions. Advanced MS techniques, such as high-resolution MS (HRMS), tandem MS (MS/MS), and hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS), have been applied in the study of this compound and other coumarins from Ferula species. acs.orgclockss.orgresearchgate.net These methods are essential for confirming the molecular weight and fragmentation patterns of this compound, providing critical data for structural confirmation. acs.orgresearchgate.net MS has been used to study the structure of this compound and its derivatives, including this compound acetate (B1210297) and the terpene diol derived from this compound, by analyzing their fragmentation under electron impact. researchgate.net The mass spectra of this compound and Kamolone (B1205740) have been reported to agree well with their previously assigned structures. researchgate.net Furthermore, advanced MS techniques are vital in metabolomics to identify and quantify this compound and its metabolites in biological samples, and in proteomics to potentially identify proteins that interact with this compound, although specific detailed proteomic studies involving this compound were not extensively found.

Computational Chemistry and Chemoinformatics Applications

Computational chemistry and chemoinformatics play increasingly important roles in the study of natural products, complementing experimental approaches by providing insights into molecular properties, interactions, and potential new structures.

Database mining and virtual screening are computational techniques used to identify potential lead compounds or analogues with desired properties. Ligand-based virtual screening utilizes the structural and property information of a known active compound, like this compound, to search databases for molecules with similar characteristics that are likely to exhibit similar biological activity. This approach can help identify naturally occurring or synthetic compounds structurally related to this compound with potential therapeutic relevance. Virtual screening has been performed on this compound and other compounds from Ferula species to assess their potential inhibitory activity against enzymes like α-amylase and α-glucosidase, relevant to conditions like Type 2 Diabetes Mellitus. nih.gov These studies utilize docking simulations to predict binding affinities and interaction profiles with target proteins. nih.gov

Future Research Trajectories and Theoretical Applications of Kamolol

Exploration of Uncharted Biological Activities and Molecular Targets

Current understanding suggests that Kamolol, as a terpenoid coumarin (B35378), may exhibit a range of pharmacological properties similar to related compounds. ontosight.aimdpi.comnih.govresearchgate.netect-journal.kz Future research should aim to systematically explore a broader spectrum of biological activities beyond those initially indicated, such as antiviral, antifungal, immunomodulatory, or neuroprotective effects, drawing inspiration from the known bioactivities of other coumarins and terpenoids. mdpi.comnih.govresearchgate.netect-journal.kz

A critical aspect of this exploration involves the identification of the specific molecular targets with which this compound interacts within biological systems. This could include enzymes, receptors, ion channels, or signaling proteins. Techniques such as affinity chromatography coupled with mass spectrometry, reporter gene assays, and high-throughput screening against diverse target libraries will be crucial in pinpointing these interactions. Understanding the binding profiles and affinities of this compound to its targets will provide fundamental insights into its mechanisms of action and pave the way for rational therapeutic development.

Furthermore, investigating this compound's effects on cellular pathways and networks using techniques like pathway analysis following transcriptomic or proteomic studies will be essential to understand the broader biological impact of its interaction with specific targets.

Rational Design and Synthetic Innovation for Enhanced Potency and Selectivity

With a characterized chemical structure, this compound serves as a valuable scaffold for the rational design and synthesis of novel analogs and derivatives. ontosight.aimdpi.com Future research will focus on modifying specific moieties of the this compound structure, such as the benzopyran-2-one core or the attached decahydro-tetramethyl-naphthenyl group, to generate compounds with enhanced potency, improved selectivity for desired targets, reduced off-target effects, and optimized pharmacokinetic properties. ontosight.ai

Synthetic strategies will likely involve medicinal chemistry techniques, including targeted structural modifications, combinatorial chemistry to generate libraries of related compounds, and potentially flow chemistry for efficient synthesis. Structure-based drug design approaches, leveraging information from identified molecular targets, will guide the design process to create compounds with improved binding characteristics. rsc.orgpreprints.org The goal is to develop next-generation this compound-based compounds with superior therapeutic profiles.

Integration of Multi-Omics Data for a Holistic Mechanistic Understanding

Gaining a comprehensive understanding of how this compound affects biological systems requires the integration of data from multiple "omics" platforms. nih.govnih.govresearchgate.netuic.edufrontiersin.org Future research should employ multi-omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics studies.

Integrating these diverse datasets through advanced bioinformatics and systems biology approaches will enable the construction of comprehensive models depicting this compound's effects at a holistic level. nih.govresearchgate.net This integrated view can unveil complex interactions, identify key nodes in biological networks affected by this compound, and provide a deeper mechanistic understanding that is not possible from single-omics studies alone. nih.govfrontiersin.org

Development of Predictive Computational Models for Structure-Function Relationships and Biological Efficacy

Computational approaches will play an increasingly vital role in accelerating the research and development of this compound and its derivatives. rsc.orgnih.govpreprints.orgnih.gov Future research will focus on developing and utilizing predictive computational models to understand structure-function relationships and forecast biological efficacy. rsc.orgnih.govpreprints.orgnih.govmdpi.com

In silico techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of this compound and its analogs to potential molecular targets identified experimentally or through virtual screening. preprints.orgmdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling will be employed to build predictive models correlating the chemical structures of this compound derivatives with their observed biological activities, guiding the design of more potent and selective compounds. nih.govpreprints.orgnih.gov

Furthermore, computational models can predict ADME (absorption, distribution, metabolism, and excretion) properties and potential toxicity, helping to prioritize promising candidates for in vitro and in vivo testing, thereby reducing the time and cost associated with experimental screening. nih.govpreprints.org The iterative application of computational predictions and experimental validation will be key to efficiently exploring the therapeutic potential of this compound.

Data Illustration

To illustrate the type of data that might be generated in future research, a hypothetical table showing potential results from a screening assay for a novel biological activity is presented below. This table is purely illustrative and does not represent actual experimental data for this compound.

| Compound Name | Hypothetical Activity (IC50 µM) | Standard Deviation | Notes |

| This compound | 15.3 | 1.2 | Initial hit |

| This compound Analog 1 | 5.1 | 0.8 | Improved potency |

| This compound Analog 2 | > 50 | - | Inactive in this assay |

| Positive Control | 0.9 | 0.1 | Known active compound |

Note: This table presents hypothetical data for illustrative purposes only.

Q & A

Basic Research Questions

Q. How to formulate a clear and testable research question for studying Kamolol's biochemical properties?

- Methodological Answer : Use the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Timeframe) to structure the question. For example:

- Population: this compound's molecular structure.

- Intervention: Exposure to specific enzymatic reactions.

- Comparison: Control compounds with similar structures.

- Outcome: Quantitative changes in binding affinity.

- Timeframe: Reaction kinetics over 24 hours.

Ensure variables are operationalized (e.g., binding affinity measured via spectrophotometry) and align with available data sources .

Q. What experimental design principles ensure reproducibility in this compound synthesis?

- Methodological Answer :

- Step 1 : Document synthesis protocols using standardized formats (e.g., IUPAC guidelines).

- Step 2 : Include negative controls (e.g., solvent-only samples) to isolate this compound-specific effects.

- Step 3 : Validate purity through HPLC and NMR, referencing established spectral databases for known compounds.

- Step 4 : Publish detailed supplementary materials, including raw spectral data and step-by-step protocols, to enable replication .

Q. How to ethically collect and anonymize human subject data in this compound toxicity studies?

- Methodological Answer :

- Anonymization : Replace identifiers with codes; store mapping keys separately.

- Data Access : Limit access to principal investigators and pre-approved team members.

- Institutional Compliance : Submit protocols to ethics boards, ensuring alignment with guidelines (e.g., Harvard’s human research policies).

- Documentation : Explicitly state anonymization methods in IRB applications .

Advanced Research Questions

Q. How to resolve contradictions in this compound's pharmacological data across studies?

- Methodological Answer :

- Step 1 : Compare methodologies (e.g., assay types, dosage ranges). For example, discrepancies in IC50 values may arise from variations in cell-line viability assays.

- Step 2 : Conduct meta-analysis using PRISMA guidelines to assess bias or heterogeneity.

- Step 3 : Validate findings through orthogonal techniques (e.g., in vitro vs. in vivo models).

- Example : If Study A reports hepatotoxicity and Study B does not, re-evaluate species-specific metabolic pathways or dosing regimens .

Q. What statistical frameworks are optimal for analyzing this compound's dose-response relationships?

- Methodological Answer :

- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) for EC50/IC50 estimation.

- Bootstrap Resampling : Quantify uncertainty in small-sample studies.

- Table :

| Model | Use Case | Software Implementation |

|---|---|---|

| Hill Equation | Sigmoidal dose-response | GraphPad Prism, R |

| ANOVA | Multi-group comparisons | SPSS, Python (SciPy) |

Q. How to design longitudinal studies to assess this compound's chronic effects?

- Methodological Answer :

- Cohort Design : Stratify participants by baseline biomarkers (e.g., liver enzymes).

- Data Collection : Schedule follow-ups at fixed intervals (e.g., 6, 12, 24 months) with standardized assays.

- Attrition Mitigation : Implement incentives (e.g., monetary compensation) and redundant tracking (e.g., multiple contact methods).

- Analysis : Use mixed-effects models to account for missing data .

Data Contradiction Analysis Framework

Q. How to systematically analyze conflicting results in this compound's mechanism of action?

- Methodological Answer :

- Triangulation : Cross-validate findings using computational (e.g., molecular docking), biochemical (e.g., binding assays), and clinical data.

- Bias Assessment : Apply Cochrane Risk of Bias Tool to evaluate study limitations.

- Case Example : If this compound shows agonist activity in one study and antagonist activity in another, re-examine receptor isoform specificity or assay conditions (e.g., pH, co-factors) .

Ethical and Reproducibility Considerations

Q. How to ensure this compound research complies with open-data mandates?

- Methodological Answer :

- Data Repositories : Upload raw datasets to platforms like Zenodo or Figshare.

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.

- Code Sharing : Publish analysis scripts on GitHub with version control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.